molecular formula C12H19N3O5 B12668738 2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol CAS No. 93919-22-3

2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol

Cat. No.: B12668738
CAS No.: 93919-22-3
M. Wt: 285.30 g/mol
InChI Key: YASCOZNFOIEAHZ-UHFFFAOYSA-N
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Description

2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol typically involves the reaction of 4-nitroaniline with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects[4][4].

Comparison with Similar Compounds

Similar Compounds

    2,2’-((4-((2-Hydroxyethyl)amino)-3-nitrophenyl)imino)bisethanol: Similar structure but with a different position of the nitro group.

    2,2’-((4-((2-Hydroxyethyl)amino)-4-nitrophenyl)imino)bisethanol: Another isomer with the nitro group in a different position.

    2,2’-((4-((2-Hydroxyethyl)amino)-2-aminophenyl)imino)bisethanol: Contains an amino group instead of a nitro group.

Uniqueness

The unique combination of hydroxyethyl and nitrophenyl groups in 2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

93919-22-3

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

2-[4-[bis(2-hydroxyethyl)amino]-3-nitroanilino]ethanol

InChI

InChI=1S/C12H19N3O5/c16-6-3-13-10-1-2-11(12(9-10)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2

InChI Key

YASCOZNFOIEAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N(CCO)CCO

Origin of Product

United States

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